molecular formula C6H3Cl2N3 B1436820 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2155875-35-5

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1436820
M. Wt: 188.01 g/mol
InChI Key: CIWWPYGQGCRZDI-UHFFFAOYSA-N
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Description

“6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines have been used in various chemical reactions. For instance, they have been used in the synthesis of anticancer agents via the suppression of the ERK signaling pathway .

Scientific Research Applications

Herbicidal Activity

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine derivatives have been explored for their herbicidal properties. Research has demonstrated that certain derivatives exhibit significant herbicidal activity against a variety of weed species. These compounds have shown potential as lead compounds for the development of new herbicides, particularly for dicotyledonous weeds. The structure-activity relationship (SAR) of these derivatives has been analyzed, indicating that specific structural modifications can enhance herbicidal effectiveness (Liu et al., 2015).

Antimicrobial Properties

Some 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. Certain compounds in this category have shown potent activity against a range of bacterial and fungal pathogens, suggesting their potential as antimicrobial agents. This includes compounds that have demonstrated higher efficacy than standard drugs against specific fungi, highlighting their potential in addressing drug-resistant microbial infections (Mabkhot et al., 2016).

Anticancer Activity

Research into 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine derivatives has also extended into the field of oncology, where certain derivatives have been evaluated for their anticancer properties. These compounds have shown activity against various cancer cell lines, indicating their potential as anticancer agents. The exploration of these derivatives includes the synthesis of novel compounds and the assessment of their ability to inhibit cancer cell proliferation, offering a promising avenue for the development of new anticancer drugs (Zhang et al., 2009).

Anticonvulsant Effects

Further research has identified 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine derivatives with potential anticonvulsant effects. These compounds have been tested in models of epilepsy and have shown promising results in reducing seizure activity. The identification of derivatives with significant anticonvulsant activity opens up new possibilities for the treatment of epilepsy and other seizure-related disorders (Wang et al., 2019).

Selective Herbicide Mechanism

Studies have also focused on understanding the mechanisms behind the selective herbicidal activity of triazolopyrimidine derivatives, including 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine. Investigations into uptake and metabolism have shed light on why these compounds are more phytotoxic to certain plant species over others, providing valuable insights for the development of selective herbicides (Hodges et al., 1990).

Future Directions

The future directions for “6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could include further exploration of their potential applications in medicinal chemistry, particularly as anticancer agents . Additionally, more research could be done to better understand their physical and chemical properties, as well as their safety and hazards.

properties

IUPAC Name

6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWWPYGQGCRZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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